molecular formula C10H11N3O B2626402 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2202248-16-4

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2626402
CAS No.: 2202248-16-4
M. Wt: 189.218
InChI Key: VULBAJUPHYESMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBAJUPHYESMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrazine Derivatives is a sophisticated domain in modern medicinal chemistry, particularly for targeting the kinome (e.g., ATR, JAK, TTK). Unlike its ubiquitous cousin, pyrazolo[1,5-a]pyrimidine, the pyrazine fused system offers a distinct physicochemical profile—specifically regarding nitrogen placement (1,4-relationship in the six-membered ring versus 1,3), which fundamentally alters hydrogen bond acceptor vectors and metabolic liabilities.

This technical guide synthesizes the structural logic, synthetic pathways, and optimization strategies for this privileged scaffold.

Executive Summary: The "Stealth" Kinase Scaffold

The pyrazolo[1,5-a]pyrazine scaffold represents a "scaffold hop" from classical imidazo[1,2-a]pyrazines or pyrazolo[1,5-a]pyrimidines. Its value lies in its ability to maintain Type I/Type II kinase binding modes while offering:

  • Altered pKa: The bridgehead nitrogen (N4) and the distal nitrogen (N7) create a unique electronic environment, often lowering the basicity compared to pyrimidines, which can improve membrane permeability.

  • Vector Diversity: The C2, C3, C4, and C6 positions allow for vectors that access solvent-exposed regions or deep hydrophobic pockets distinct from other 5,6-fused systems.[1]

  • Fsp3 Opportunity: Recent successes (e.g., Vertex’s ATR program) demonstrate that saturating the pyrazine ring (forming tetrahydropyrazolo[1,5-a]pyrazines) dramatically enhances kinase selectivity by exploiting subtle 3D shape differences in the ATP-binding pocket.

Chemical Architecture & Numbering

Precise communication requires adherence to the IUPAC fusion numbering system. The bridgehead nitrogen is designated as position 4.

Scaffold Map

The numbering initiates at the non-bridgehead nitrogen of the pyrazole ring (N1), proceeds counter-clockwise through the pyrazole carbons (C2, C3), crosses the bridgehead (N4), and continues through the pyrazine ring (C5, C6, N7).

Scaffold N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 (Bridge) C3->N4 Interaction Major Potency Driver (Aryl/Heteroaryl) C3->Interaction Hinge/Gatekeeper C5 C5 N4->C5 C6 C6 C5->C6 N7 N7 C6->N7 Solubilization ADME Tuning (Morpholine, Piperazine) C6->Solubilization Solvent Front N7->N1 Fused

Figure 1: Numbering scheme and primary functionalization zones of the pyrazolo[1,5-a]pyrazine core.

Synthetic Workflow: Constructing the Core

Unlike pyrazolo[1,5-a]pyrimidines (synthesized via condensation of aminopyrazoles with 1,3-dicarbonyls), the pyrazine core often requires a [3+2] cycloaddition approach or condensation of a diamine equivalent.

Primary Route: 1,3-Dipolar Cycloaddition

This route is robust for generating the aromatic core substituted at C2/C3.

Protocol: Synthesis from N-Aminopyrazine

  • Amination: React pyrazine with O-mesitylenesulfonylhydroxylamine (MSH) to generate the 1-aminopyrazinium mesitylenesulfonate salt.

    • Note: MSH is energetic; handle with care.

  • Cycloaddition: Treat the salt with an alkyne (e.g., dimethyl acetylenedicarboxylate or a propiolate) in the presence of a base (K₂CO₃) in DMF.

  • Mechanism: The base generates the pyrazinium ylide (1,3-dipole), which undergoes cycloaddition with the alkyne followed by aromatization.

Self-Validating Check:

  • LCMS: Monitor for the disappearance of the pyrazine mass and appearance of the M+H corresponding to the fused bicycle.

  • NMR: The bridgehead proton (if unsubstituted) or specific ring shifts will confirm fusion.

Alternative Route: Tetrahydro- Derivative Synthesis

For the saturated core (critical for ATR inhibitors), the synthesis often starts from ethyl 1H-pyrazole-3-carboxylate .

Synthesis Start Start: Ethyl 1H-pyrazole-3-carboxylate Step1 1. Alkylation with 2-bromoacetamide (Forms N1-substituted amide) Start->Step1 Step2 2. Hoffman Rearrangement / Cyclization (Forms Dione Intermediate) Step1->Step2 Step3 3. Reduction (BH3 or LAH) (Forms Tetrahydropyrazolo[1,5-a]pyrazine) Step2->Step3 Final Target: Scaffold Core Step3->Final

Figure 2: Synthetic route for the tetrahydro- scaffold, enabling Fsp3 optimization.

SAR Deep Dive

The biological activity of this scaffold is governed by three primary sectors:

Sector 1: The Head (C3 Position)
  • Function: This is the "warhead" vector. In kinase inhibitors, this group typically extends into the ATP binding pocket (gatekeeper region).

  • SAR Trends:

    • Aryl/Heteroaryl Groups: A phenyl or pyridine ring at C3 is standard for Type I inhibitors.

    • Substitution: ortho-Substitution on the C3-aryl ring often induces a twist, improving selectivity by clashing with the gatekeeper residue in off-target kinases.

    • Amide Linkers: Introducing an amide at C3 (e.g., via a carboxylic acid precursor) allows for fragment growth into the "sugar pocket" of the kinase.

Sector 2: The Core (Pyrazine Ring - C5/C6/N7)
  • Aromatic vs. Tetrahydro:

    • Aromatic: Planar. Good for intercalating into narrow clefts but often suffers from poor solubility and "brick-dust" properties.

    • Tetrahydro (Saturated): Introduces chirality and Fsp3 character.

    • Critical Insight: Saturating this ring (reducing the C5-C6 bond) puckers the ring. This 3D shape change can dramatically improve selectivity. For example, in ATR inhibitors, the tetrahydro-core fits the ATR pocket but clashes with the homologous mTOR or DNA-PK pockets.

Sector 3: The Tail (N7/C6 Substitution)
  • Function: Solvent interaction and ADME control.

  • SAR Trends:

    • N7 (in Tetrahydro series): This secondary amine is a handle for capping with sulfonyl chlorides, ureas, or alkyl groups.

    • Sulfonylureas at N7: Highly effective for creating H-bond networks with the ribose-binding residues (e.g., Val/Asp).

    • Solubility: Appending morpholine or piperazine moieties here reduces logD and prevents CYP inhibition.

Case Study: ATR Inhibition (Vertex Pharmaceuticals)[2]

This case study exemplifies the power of the tetrahydropyrazolo[1,5-a]pyrazine scaffold.

  • Target: Ataxia Telangiectasia and Rad3-related (ATR) kinase.

  • Challenge: Selectivity against PI3K-related kinase (PIKK) family members (ATM, DNA-PK).[2]

  • Discovery:

    • Initial hits based on aromatic imidazo[1,2-a]pyrazines were potent but non-selective.

    • Scaffold Hop: Transitioning to the tetrahydropyrazolo[1,5-a]pyrazine core.

    • Mechanism: The saturated ring adopted a specific conformation that exploited a unique hydrophobic pocket in ATR.

    • Result: Compounds like VX-970 (Berzosertib) (structurally related class) and specific leads in the referenced study showed >100-fold selectivity over ATM/DNA-PK.

Key Data Summary:

ParameterAromatic CoreTetrahydro CoreImpact
ATR IC50 < 10 nM< 5 nMPotency Maintained
ATM IC50 ~ 50 nM> 1000 nMSelectivity Unlocked
Solubility Low (< 10 µM)High (> 100 µM)Fsp3 Improvement
CYP Inhibition HighLowReduced Aromaticity

References

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as

    • Source: ACS Medicinal Chemistry Letters (2015).[2]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyrazine (PubChem CID 21873758).

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (Compar

    • Source: ACS Medicinal Chemistry Letters (2016).
    • URL:[Link]

Sources

The Strategic Role of the Cyclopropylmethoxy Group in Modulating the Bioactivity of Pyrazolo[1,5-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the strategic incorporation of the cyclopropylmethoxy group, a small yet impactful substituent, and its role in modulating the bioactivity of pyrazolo[1,5-a]pyrazine derivatives. We will explore how this moiety influences metabolic stability, target engagement, and overall drug-like properties, providing a rationale for its use in modern drug design. Case studies and experimental protocols will be presented to offer a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrazine ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.

2.1 Chemical Properties and Privileged Structure Status

The pyrazolo[1,5-a]pyrazine system is an aromatic, planar structure with a unique distribution of nitrogen atoms that act as hydrogen bond acceptors and donors, facilitating interactions with biological macromolecules. Its rigid nature helps to pre-organize appended functional groups in a defined orientation, which can lead to enhanced binding affinity and selectivity for a specific target. The scaffold's synthetic tractability allows for the introduction of diverse substituents at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR).

2.2 Historical Context and Therapeutic Applications

Historically, pyrazolo[1,5-a]pyrazine derivatives have been investigated for a variety of therapeutic applications, including their use as anti-inflammatory, anti-tubercular, and anti-cancer agents. In recent years, their most prominent role has been as protein kinase inhibitors. Several pyrazolo[1,5-a]pyrazine-based compounds have entered clinical trials, particularly for the treatment of various cancers, by targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs).

The Cyclopropylmethoxy Group: A Key Modulator of Bioactivity

The cyclopropylmethoxy group is a small alkyl ether substituent that has found increasing use in medicinal chemistry. Its unique combination of steric and electronic properties can profoundly influence the biological activity and pharmacokinetic profile of a parent molecule.

3.1 Physicochemical Properties of the Cyclopropylmethoxy Moiety

The cyclopropyl ring is a rigid, three-membered carbocycle with significant ring strain. This strain results in C-H bonds that are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism. The methoxy linker provides a degree of flexibility and can participate in hydrogen bonding interactions. When combined, the cyclopropylmethoxy group offers a balance of rigidity and flexibility, with a defined spatial orientation.

3.2 Impact on Lipophilicity and Solubility

The introduction of a cyclopropylmethoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. However, the ether oxygen can also act as a hydrogen bond acceptor, which can help to maintain a degree of aqueous solubility, a critical factor for oral bioavailability. The precise impact on these properties is context-dependent and needs to be evaluated for each specific derivative.

3.3 Metabolic Stability and its Implications

A key advantage of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism. By blocking a potential site of metabolism, the incorporation of a cyclopropylmethoxy group can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially allowing for less frequent dosing. However, it's important to note that in some cases, particularly when attached to an amine, the cyclopropyl group can undergo metabolism leading to reactive intermediates.

Structure-Activity Relationship (SAR) Analysis

The strategic placement of the cyclopropylmethoxy group on the pyrazolo[1,5-a]pyrazine scaffold can have a significant impact on its biological activity. SAR studies are crucial to understanding these effects and guiding the design of more potent and selective compounds.

4.1 Case Studies: Examining Specific Pyrazolo[1,5-a]pyrazine Derivatives

While a comprehensive SAR study focusing solely on the cyclopropylmethoxy group on the pyrazolo[1,5-a]pyrazine core is not extensively published, we can draw insights from related structures and general medicinal chemistry principles. For example, in the development of FGFR inhibitors, the pyrazolo[1,5-a]pyrazine derivative CH5183284 (Debio 1347) demonstrates the potential of this scaffold. Although this specific compound does not contain a cyclopropylmethoxy group, related kinase inhibitors often feature small alkoxy substituents to probe specific pockets in the ATP-binding site. The cyclopropyl portion of a cyclopropylmethoxy group can explore small, hydrophobic pockets within the target protein, potentially leading to enhanced potency and selectivity.

4.2 Comparative Analysis with other Alkoxy Groups

To understand the unique contribution of the cyclopropylmethoxy group, it is useful to compare it with other commonly used alkoxy groups, such as methoxy, ethoxy, and isopropoxy groups.

Alkoxy GroupKey FeaturesPotential Impact on Bioactivity
MethoxySmallest alkoxy group; can act as a hydrogen bond acceptor.Can improve solubility and interact with specific residues in a binding pocket.
EthoxySlightly larger and more lipophilic than methoxy.May provide a better fit in some binding pockets and can slightly increase metabolic stability compared to a methyl group.
IsopropoxyBranched and more sterically demanding.Can provide a significant increase in lipophilicity and may be used to fill larger hydrophobic pockets. Can also act as a metabolic blocker.
Cyclopropylmethoxy Rigid cyclopropyl ring with a flexible ether linker. Offers a unique conformational profile. The cyclopropyl group can enhance metabolic stability and explore specific hydrophobic interactions, while the ether oxygen maintains some polar character.

4.3 Tabulated SAR Data

The following table presents hypothetical SAR data to illustrate the potential effects of substituting a cyclopropylmethoxy group on a pyrazolo[1,5-a]pyrazine core targeting a generic kinase.

CompoundR-Group at Position XKinase IC50 (nM)Metabolic Stability (t½ in HLM, min)
1-H50015
2-OCH325025
3-OCH2CH318035
4-OCH(CH3)212050
5-OCH2-c-Pr 80 >90

This data is illustrative and not based on a specific published study.

Mechanism of Action: Unraveling the Molecular Interactions

The biological activity of pyrazolo[1,5-a]pyrazine derivatives is often attributed to their ability to inhibit the function of specific protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

5.1 Known Biological Targets

Pyrazolo[1,5-a]pyrazine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have been shown to inhibit a variety of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and angiogenesis.

  • Tropomyosin Receptor Kinases (Trks): Key regulators of neuronal development and function, and their fusion proteins are oncogenic drivers in some cancers.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this kinase are associated with acute myeloid leukemia (AML).

5.2 Hypothesized Binding Modes of Cyclopropylmethoxy-Substituted Ligands

The cyclopropylmethoxy group can contribute to the binding of a pyrazolo[1,5-a]pyrazine inhibitor in several ways:

  • Hydrophobic Interactions: The cyclopropyl ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the ATP-binding pocket of the kinase.

  • Conformational Restriction: The rigid nature of the cyclopropyl group can help to lock the inhibitor in a bioactive conformation, reducing the entropic penalty of binding.

  • Vectorial Projection: The methoxy linker allows the cyclopropyl group to project into specific sub-pockets of the binding site that may not be accessible to simpler alkyl groups.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazolo[1,5-a]pyrazine Inhibitor Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Solvent Front Solvent Front Pyrazolo[1,5-a]pyrazine Core Pyrazolo[1,5-a]pyrazine Core Pyrazolo[1,5-a]pyrazine Core->Hinge Region H-Bonds Cyclopropylmethoxy Group Cyclopropylmethoxy Group Cyclopropylmethoxy Group->Hydrophobic Pocket 1 Hydrophobic Interactions Other Substituents Other Substituents Other Substituents->Solvent Front Polar Interactions

Caption: Hypothesized binding mode of a cyclopropylmethoxy-substituted pyrazolo[1,5-a]pyrazine inhibitor.

5.3 Signaling Pathway Diagrams

The inhibition of a target kinase by a pyrazolo[1,5-a]pyrazine derivative can disrupt downstream signaling pathways. For example, inhibition of an FGFR can block the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in cancer.

G Growth Factor Growth Factor FGFR FGFR Growth Factor->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolo[1,5-a]pyrazine-Cyclopropylmethoxy Inhibitor Pyrazolo[1,5-a]pyrazine-Cyclopropylmethoxy Inhibitor Pyrazolo[1,5-a]pyrazine-Cyclopropylmethoxy Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by a pyrazolo[1,5-a]pyrazine derivative.

Experimental Workflows for Evaluation

The synthesis and biological evaluation of cyclopropylmethoxy-containing pyrazolo[1,5-a]pyrazines require a systematic approach.

6.1 Synthesis of Cyclopropylmethoxy-Containing Pyrazolo[1,5-a]pyrazines

The synthesis of these compounds typically involves the construction of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the cyclopropylmethoxy group, or the use of a starting material already bearing this substituent. A general synthetic route is outlined below.

  • 6.1.1 Step-by-step protocol:

    • Synthesis of the Pyrazolo[1,5-a]pyrazine Core: A common method involves the condensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

    • Introduction of a Handle for Functionalization: The core is often functionalized with a leaving group, such as a halogen, at the desired position for substitution.

    • Williamson Ether Synthesis: The halogenated pyrazolo[1,5-a]pyrazine is reacted with cyclopropylmethanol in the presence of a base (e.g., sodium hydride) to form the desired cyclopropylmethoxy ether.

    • Purification: The final product is purified by column chromatography or recrystallization.

  • 6.1.2 Workflow Diagram:

G A 3-Aminopyrazole Derivative C Pyrazolo[1,5-a]pyrazine Core A->C Condensation B 1,3-Dicarbonyl Compound B->C Condensation D Halogenated Core C->D Halogenation F Final Product D->F Williamson Ether Synthesis E Cyclopropylmethanol E->F Williamson Ether Synthesis

Caption: General synthetic workflow for cyclopropylmethoxy-substituted pyrazolo[1,5-a]pyrazines.

6.2 In Vitro Bioactivity Assays

  • 6.2.1 Kinase Inhibition Assay Protocol:

    • Prepare a solution of the target kinase and a fluorescently labeled substrate.

    • Add the test compound (pyrazolo[1,5-a]pyrazine derivative) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After a set incubation period, measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • 6.2.2 Cell Viability Assay Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations.

    • After a 72-hour incubation period, add a viability reagent (e.g., resazurin or MTT).

    • Measure the absorbance or fluorescence to determine the number of viable cells.

    • Calculate the GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

6.3 In Vivo Pharmacokinetic Studies

  • 6.3.1 Study Design and Protocol:

    • Administer the test compound to a group of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points after administration.

    • Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.

    • Calculate key pharmacokinetic parameters, such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Future Directions and Drug Design Strategies

The strategic use of the cyclopropylmethoxy group in the design of pyrazolo[1,5-a]pyrazine-based therapeutics continues to be a promising area of research.

7.1 Leveraging the Cyclopropylmethoxy Group for Target Selectivity

The unique conformational properties of the cyclopropylmethoxy group can be exploited to achieve greater selectivity for the target kinase over other closely related kinases. This can lead to a reduction in off-target effects and an improved safety profile.

7.2 Overcoming Potential Liabilities

While the cyclopropyl group generally enhances metabolic stability, it is important to be aware of potential metabolic liabilities, especially when it is attached to a nitrogen atom. Careful consideration of the overall molecular context is necessary to avoid the formation of reactive metabolites.

7.3 Novel Applications

The application of pyrazolo[1,5-a]pyrazine derivatives is expanding beyond oncology. Their ability to modulate key biological pathways suggests potential utility in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. The incorporation of the cyclopropylmethoxy group may be a valuable strategy in the development of novel agents for these indications.

Conclusion

The cyclopropylmethoxy group is a valuable tool in the medicinal chemist's armamentarium for the design of pyrazolo[1,5-a]pyrazine-based therapeutics. Its ability to enhance metabolic stability, modulate physicochemical properties, and engage in specific interactions with biological targets makes it a key substituent for optimizing the bioactivity and drug-like properties of this important class of compounds. A thorough understanding of its structure-activity relationships and potential liabilities is essential for its successful application in drug discovery and development.

References

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • PMC. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • ResearchGate. (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]

  • PubMed. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. Available at: [Link]

  • ResearchGate. (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. Available at: [Link]

  • Semantic Scholar. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]

  • PubMed. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Available at: [Link]

  • ProQuest. A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Available at: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available at: [Link]

  • PubMed. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Available at: [Link]

  • ACS Publications. 1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor | Journal of Medicinal Chemistry. Available at: [Link]

  • Debiopharm. First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in. Available at: [Link]

  • Malaria World. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein,. Available at: [Link]

  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Available at: [Link]

  • PubMed. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor. Available at: [Link]

  • Science|Business. ETH Zurich: New reaction facilitates drug discovery. Available at: [Link]

  • OMICS Online. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • ResearchGate. Improvements to metabolic stability through cyclopropyl modification.. Available at: [Link]

  • PubMed. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5

Technical Guide: 4-Substituted Pyrazolo[1,5-a]pyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural logic, synthetic architecture, and medicinal chemistry of 4-substituted pyrazolo[1,5-a]pyrazine scaffolds.

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold represents a privileged fused heterocyclic system, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. Characterized by a 5,6-fused ring system containing three nitrogen atoms (one bridgehead), this chemotype serves as a potent bioisostere for purine and quinazoline cores.

Its primary utility in modern drug discovery lies in its ability to orient substituents at the C4 position (analogous to the C4 of quinazolines or C6 of purines) to engage critical ATP-binding pockets in kinases or allosteric sites in viral enzymes (e.g., HIV integrase). This guide provides a comprehensive technical analysis of the scaffold's synthesis, functionalization, and structure-activity relationships (SAR).

Structural Biology & Chemotype Analysis

Scaffold Architecture & Numbering

Unlike the pyrazolo[1,5-a]pyrimidine (which contains nitrogens at positions 1, 4, and 9), the pyrazolo[1,5-a]pyrazine contains nitrogens at positions 1, 4 (bridgehead), and 7.

  • Bridgehead Nitrogen (N4): Planar, sp² hybridized, essential for aromaticity.

  • C4 Position (Functional Vector): In the context of "4-substituted" derivatives, this refers to the carbon atom adjacent to the bridgehead nitrogen in the pyrazine ring (often designated C4 in 4-one precursors or C4/C6 depending on specific IUPAC permutations; for this guide, we utilize the medicinal chemistry convention where C4 is the electrophilic center derived from the carbonyl).

  • Binding Mode: The N1 and N7 atoms often serve as hydrogen bond acceptors, while substituents at C4 (typically amines or ethers) act as hydrogen bond donors/acceptors, mimicking the adenine motif of ATP.

Bioisosterism

The scaffold offers a reduced polar surface area (PSA) compared to pteridines, improving CNS penetration. Its vector geometry at C4 allows for the projection of solubilizing groups or "tail" moieties into the solvent-exposed regions of kinase domains.

Synthetic Architectures

The construction of the 4-substituted pyrazolo[1,5-a]pyrazine core typically proceeds via a "functionalize-the-core" approach, starting from a 4-oxo intermediate.

Primary Synthetic Pathway: The 4-Oxo Route

This robust protocol allows for the generation of a library of 4-substituted analogs via a key chlorination intermediate.

Step 1: Core Cyclization

The synthesis begins with the reaction of ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate derivatives with diamines (e.g., aminoethylamines) or ammonia equivalents.

  • Mechanism:[1][2][3][4][5][6][7][8] Double condensation forming the pyrazine ring fused to the existing pyrazole.

  • Outcome: Formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core.[9]

Step 2: Activation (Deoxychlorination)

The C4 carbonyl is converted into a reactive electrophile (chloride) using phosphorus oxychloride (POCl₃).

  • Reagents: POCl₃, N,N-Dimethylaniline (base), reflux.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis back to the pyridone.

  • Product:4-chloropyrazolo[1,5-a]pyrazine .

Step 3: S_NAr Functionalization

The 4-chloro intermediate undergoes Nucleophilic Aromatic Substitution (S_NAr) with various amines, phenols, or thiols.

  • Conditions: R-NH₂, iPr₂NEt (DIPEA), DMF/DMA, 80–100°C.

  • Scope: High tolerance for steric bulk (e.g., anilines, benzylamines).

Visualization of Synthetic Workflow

Synthesis Start Pyrazole-5-carboxylate Precursor Core Pyrazolo[1,5-a]pyrazin-4(5H)-one (Core Formation) Start->Core Cyclization (Diamine/Ammonia) Chloro 4-Chloro Intermediate (Activation) Core->Chloro POCl3, Reflux (Deoxychlorination) Final 4-Substituted Analog (S_NAr Functionalization) Chloro->Final R-NH2 / R-OH (S_NAr)

Figure 1: Step-wise synthetic pathway from pyrazole precursors to 4-functionalized scaffolds.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of this scaffold is defined by three distinct zones.

Table 1: SAR Zones and Functional Impact
ZonePositionChemical RoleBiological Impact
Zone A C4 (Head) H-bond Donor/AcceptorPrimary Determinant. Interacts with the hinge region of kinases or catalytic metals (e.g., Mg²⁺ in integrases). Bulky hydrophobic groups here often improve potency.
Zone B C2/C3 (Tail) Lipophilic VectorModulates solubility and metabolic stability. Aryl substitutions at C2/C3 often fit into hydrophobic back-pockets (e.g., Gatekeeper residues).
Zone C N1/N7 H-bond AcceptorEssential for orienting the molecule within the active site via water-mediated bridges.
Case Study: Lung Cancer (A549) & HIV Integrase
  • Anticancer Activity: 4-amino substituted derivatives have shown micromolar potency against A549 lung cancer cell lines. The presence of a morpholino-ethyl group at the C4 position (via linker) significantly enhanced cytotoxicity by improving cellular uptake.

  • HIV Integrase: The 4-oxo-4,5,6,7-tetrahydro variants act as chelators for the Mg²⁺ ions in the integrase active site. Planarity of the fused system is critical for interfacial inhibition.

Visualization of SAR Logic

SAR Scaffold Pyrazolo[1,5-a]pyrazine Core C4 C4 Substituent (Hinge Binding / Solubilizing) Scaffold->C4 Primary Vector C23 C2/C3 Substituents (Hydrophobic Pocket) Scaffold->C23 Selectivity Tuning N_Ring Ring Nitrogens (N1/N7) (H-Bond Acceptors) Scaffold->N_Ring Orientation

Figure 2: SAR map illustrating the functional roles of key scaffold positions.

Experimental Protocol: Synthesis of 4-((3-Chlorophenyl)amino)pyrazolo[1,5-a]pyrazine

Objective: Synthesis of a representative 4-anilino derivative via the chlorination-substitution route.

Phase 1: Chlorination
  • Setup: Charge a dried round-bottom flask with pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) and POCl₃ (5.0 eq).

  • Reaction: Add catalytic N,N-dimethylaniline (0.1 eq). Heat to reflux (100–110°C) for 3–5 hours. Monitor by TLC (disappearance of polar starting material).

  • Workup: Cool to RT. Pour slowly onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude 4-chloro intermediate. Note: Use immediately due to hydrolytic instability.

Phase 2: S_NAr Displacement
  • Setup: Dissolve crude 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous DMF (0.2 M).

  • Addition: Add 3-chloroaniline (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Heat at 80°C for 4–6 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (loss of C4-H/Cl signal, appearance of aniline protons) and LC-MS (M+1 peak).

References

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[10] URL:[Link]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Source: Bioorganic & Medicinal Chemistry Letters (2011).[11] URL:[Link]

  • Pyrazolo[1,5-a]pyrazine Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Heterocycles Using Equimolar POCl3. Source: Molecules (2012).[12] URL:[Link]

Sources

Precision Pharmacophore Modeling of Cyclopropylmethoxy-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylmethoxy (CPM) moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical determinant of potency and selectivity in targets ranging from Phosphodiesterase 4 (PDE4) to various tyrosine kinases. Unlike simple alkoxy chains, the CPM group introduces unique steric constraints and lipophilic vectors due to the rigid, pseudo-unsaturated nature of the cyclopropane ring.

This guide details a high-fidelity pharmacophore modeling protocol specifically for CPM-substituted heterocycles. It moves beyond generic hydrophobic mapping to address the specific conformational "gearing" required to fit the CPM group into sterically demanding sub-pockets (e.g., the Q-pocket of PDE4).

Part 1: The Structural Rationale

Why the Cyclopropylmethoxy Group?

In drug design, the CPM group is often employed as a bioisostere for isopropyl or isobutoxy groups, but with distinct advantages:

  • Conformational Rigidity: The cyclopropyl ring restricts the degrees of freedom at the terminal end of the substituent, reducing the entropic penalty upon binding compared to a flexible propyl chain.

  • Electronic Profile: The Walsh orbitals of the cyclopropane ring provide

    
    -character, allowing for unique cation-
    
    
    
    or edge-to-face aromatic interactions that saturated alkyl groups cannot support.
  • Metabolic Stability: While susceptible to oxidation, the CPM group often alters the metabolic soft spots compared to straight-chain alkoxy groups.

The "Gearing" Effect

The critical challenge in modeling this moiety is the torsion angle around the ether linkage (


).
  • Observation: In high-affinity ligands (e.g., Roflumilast), this bond often adopts a specific conformation that projects the cyclopropyl ring orthogonal to the aromatic heterocycle, allowing it to fill deep hydrophobic clefts.

  • Modeling Implication: Standard conformational search algorithms (e.g., Monte Carlo) may undersample this specific bioactive conformation if the energy window is set too low, as it can be slightly higher in energy in vacuum due to steric clash with ortho-substituents.

Part 2: Pharmacophore Modeling Protocol

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble that accurately represents the CPM geometry.

  • Retrieval: Extract co-crystallized structures of CPM-containing ligands (e.g., PDB ID: 1XMU for Roflumilast bound to PDE4B).[1]

  • Torsion Audit: Measure the

    
     (
    
    
    
    ) angle in the crystal structure.
    • Target Value: Typically ranges between

      
       and 
      
      
      
      relative to the aromatic plane in restricted pockets.
  • Ensemble Generation:

    • Use a systematic search (0.5 Å RMSD cutoff).

    • Crucial Step: Apply a "torsion constraint" during the initial search to ensure the CPM group samples the "orthogonal" space, not just the planar (coplanar) low-energy minima.

Phase 2: Feature Definition

For a CPM-substituted heterocycle, the pharmacophore must define three specific vectors:

FeatureTypeChemical JustificationGeometric Constraint
F1 HBA (Hydrogen Bond Acceptor)The ether oxygen acts as a crucial acceptor.Vector must point away from the cyclopropyl bulk.
F2 HYD (Hydrophobic)The cyclopropyl ring.Modeled as a sphere (radius ~1.8 Å) or a centroid.
F3 RA (Ring Aromatic)The heterocyclic core (e.g., pyridine, indole).Normal vector to the ring plane.
F4 Exclusion Vol Steric boundary.Place spheres at the "wings" of the CPM to prevent bulkier substitutions (e.g., cyclobutyl).
Phase 3: Alignment & Model Generation

Methodology: Common Feature Pharmacophore Generation (e.g., HypoGen or GALAHAD).

  • Alignment: Do not align solely on the aromatic core. Use a multi-point alignment that prioritizes the ether oxygen and the cyclopropyl centroid.

  • Scoring: Prioritize models that distinguish between CPM and simple methoxy/ethoxy analogs. The CPM group should map to a specific hydrophobic feature that smaller groups fail to fill (The "Goodness of Hit" score must penalize under-filling).

Part 3: Visualization of the Workflow

Workflow Diagram

The following diagram outlines the critical path from structural analysis to model validation.

PharmacophoreWorkflow Input Input: CPM-Ligand Set (e.g., Roflumilast analogs) ConfSearch Conformational Search (Focus: O-CH2 Torsion) Input->ConfSearch Alignment Structural Alignment (Atom-based + Field-based) ConfSearch->Alignment Bioactive Bioactive Ref (PDB: 1XMU) Bioactive->ConfSearch Constraints Bioactive->Alignment Template FeatureExt Feature Extraction (HBA, HYD, RA) Alignment->FeatureExt ModelGen Hypothesis Generation (3D-QSAR) FeatureExt->ModelGen Validation Validation (ROC, Decoy Set) ModelGen->Validation

Caption: Figure 1. End-to-end workflow for generating high-fidelity pharmacophore models of CPM-substituted ligands.

Interaction Map (PDE4 Case Study)

This diagram illustrates the specific binding mode of Roflumilast in the PDE4B Q-pocket, highlighting why the CPM group is essential.

InteractionMap cluster_Ligand Roflumilast (Ligand) cluster_Protein PDE4B Active Site CPM_Ring Cyclopropyl Ring (Lipophilic) Q_Pocket Hydrophobic Q-Pocket (Trp332, Phe372) CPM_Ring->Q_Pocket Van der Waals Ether_O Ether Oxygen (H-Bond Acceptor) Ether_O->CPM_Ring Linker Gln615 Gln615 (Invariant Glutamine) Ether_O->Gln615 H-Bond (2.9Å) Heterocycle Dichloropyridine (Aromatic Core) Heterocycle->Ether_O Pi_Clamp Hydrophobic Clamp (Phe340) Heterocycle->Pi_Clamp Pi-Stacking

Caption: Figure 2. Interaction map of Roflumilast within PDE4B, detailing the critical fit of the cyclopropyl moiety into the Q-pocket.

Part 4: Validation & Quality Assurance

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not use generic decoy sets (e.g., DUD-E) without filtering.

  • Requirement: Create a "topology-matched" decoy set. Include compounds with:

    • Isopropyl ethers (steric mimic, but different shape).

    • Methoxy/Ethoxy groups (undersized).

    • Cyclobutyl ethers (oversized).

  • Pass Criteria: The model must rank CPM > Isopropyl > Cyclobutyl > Methoxy.

Statistical Metrics

Summarize the model performance using the following table format:

MetricDefinitionAcceptable Threshold
EF (1%) Enrichment Factor at top 1% of database.> 10.0
GH Score Goodness of Hit (balance of yield/precision).> 0.6
ROC AUC Area Under Receiver Operating Curve.[2]> 0.85

References

  • Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. (PDB ID: 1XMU).[1]

  • Manhat, S. N., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Jundishapur Journal of Natural Pharmaceutical Products, 12(3).

  • Laggner, C., et al. (2010). Multiple pharmacophore models combined with molecular docking: a reliable way for efficiently identifying novel PDE4 inhibitors.[3] Journal of Chemical Information and Modeling, 50(4), 615-625.

  • Dalal Institute. Conformational Analysis of Cycloalkanes.

Sources

The Pyrazolo[1,5-a]pyrazine Scaffold: Structural Evolution in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, structural biology, and synthetic pathways of pyrazolo[1,5-a]pyrazine kinase inhibitors.

Executive Summary

The pyrazolo[1,5-a]pyrazine core represents a sophisticated bioisostere of the purine and pyrazolo[1,5-a]pyrimidine scaffolds. While the latter has dominated kinase drug discovery (e.g., dinaciclib, larotrectinib), the pyrazolo[1,5-a]pyrazine variant has emerged as a strategic "scaffold hop" to circumvent intellectual property congestion and solve specific physicochemical challenges, such as solubility and metabolic stability.

This guide analyzes the transition from the [1,5-a]pyrimidine to the [1,5-a]pyrazine core, highlighting its application in targeting JAK family kinases , RET , and TTK (MPS1) .

Structural Differentiation

The critical distinction lies in the nitrogen placement within the fused 6-membered ring:

  • Pyrazolo[1,5-a]pyrimidine: Nitrogens at positions 1, 4, and 7.

  • Pyrazolo[1,5-a]pyrazine: Nitrogens at positions 1 and 4.

This removal of the N7 nitrogen alters the electronic landscape of the scaffold, changing the hydrogen bond acceptor capabilities at the solvent front and affecting the pKa of the core, which directly influences oral bioavailability.

Structural Biology & SAR Logic

The pyrazolo[1,5-a]pyrazine scaffold functions as an ATP-competitive inhibitor.[1] Its binding mode is characterized by two primary vectors:

  • The Hinge Binder (C-3/C-4 axis): The nitrogen at position 4 and substituents at position 3 typically interact with the kinase hinge region (e.g., the gatekeeper residue).

  • The Solvent Front (C-6): Substituents here project into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the core binding.

Graphviz Diagram: Pharmacophore & Binding Mode

The following diagram illustrates the structural logic and interaction points of the scaffold.

G cluster_0 Key SAR Vectors Core Pyrazolo[1,5-a]pyrazine Core Hinge Hinge Region (ATP Binding Site) Core->Hinge H-bond Acceptor (N4) Solvent Solvent Front (Solubility/Selectivity) Core->Solvent C6 Substitution Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper C3 Substitution (Steric fit)

Caption: Pharmacophore map showing the critical interaction between the N4-nitrogen of the pyrazine ring and the kinase hinge region.

Chemical Synthesis: The 1,3-Dipolar Cycloaddition Route

Unlike the pyrazolo[1,5-a]pyrimidine (which uses 1,3-dicarbonyl condensation), the pyrazolo[1,5-a]pyrazine core is elegantly constructed via a 1,3-dipolar cycloaddition of


-aminopyrazines with alkynes. This method allows for high regioselectivity.
Detailed Synthetic Protocol

Target Intermediate: Ethyl 6-phenylpyrazolo[1,5-a]pyrazine-2-carboxylate.

  • Amination of Pyrazine:

    • Reagents: Pyrazine, Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH).

    • Conditions: Water/DCM biphasic system or neat, 0°C to RT.

    • Mechanism: Electrophilic amination of the pyrazine nitrogen to form the

      
      -aminopyrazinium salt.
      
    • Note: MSH is potentially explosive; prepare fresh and handle with extreme caution.

  • Cycloaddition:

    • Reagents:

      
      -aminopyrazinium salt, Ethyl propiolate (or substituted alkyne), Base (
      
      
      
      or DBU).
    • Conditions: DMF or Ethanol, 0°C to RT.

    • Mechanism: The base generates the pyrazinium ylide (1,3-dipole), which undergoes [3+2] cycloaddition with the alkyne, followed by loss of hydrogen/aromatization.

Graphviz Diagram: Synthetic Workflow

Synthesis Start Pyrazine Precursor Step1 N-Amination (Reagent: MSH or HOSA) Start->Step1 Inter1 N-Aminopyrazinium Salt Step1->Inter1 Electrophilic Amination Step2 [3+2] Cycloaddition (Reagent: Ethyl Propiolate + Base) Inter1->Step2 Ylide Formation Final Pyrazolo[1,5-a]pyrazine Core Step2->Final Cyclization & Aromatization

Caption: Construction of the core scaffold via 1,3-dipolar cycloaddition of N-aminopyrazinium ylides.

Case Studies in Drug Development

Case A: JAK Family Kinase Inhibitors

Recent patent literature (e.g., CN113150012A, Array Biopharma) highlights the use of pyrazolo[1,5-a]pyrazines as selective JAK1/TYK2 inhibitors.

  • Rationale: The scaffold offers a distinct selectivity profile against JAK2 (associated with anemia side effects) compared to the tofacitinib (pyrrolo[2,3-d]pyrimidine) class.

  • Key Modification: Substitution at the C-2 position with amide linkers often improves selectivity for the TYK2 pseudokinase domain.

Case B: RET Inhibitors (Scaffold Hopping)

In the development of next-generation RET inhibitors for NSCLC (Non-Small Cell Lung Cancer), researchers utilized scaffold hopping from the pyrazolo[1,5-a]pyrimidine (found in early prototypes) to the pyrazolo[1,5-a]pyrazine to modulate the lipophilic ligand efficiency (LLE) .

  • Outcome: The pyrazine core reduced the number of hydrogen bond acceptors, improving CNS penetration—a critical parameter for treating brain metastases in RET-fusion positive patients.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (FRET-based)

Validated for JAK and RET profiling.

  • Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: Eu-anti-GST antibody (for GST-tagged kinases).

    • Probe: Alexa Fluor® 647-labeled Kinase Tracer.

  • Procedure:

    • Step 1: Dispense 5 µL of test compound (in 1% DMSO) into a 384-well low-volume white plate.

    • Step 2: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at RT.

    • Step 3: Add 5 µL of Tracer.

    • Step 4: Incubate for 60 mins at RT in the dark.

    • Step 5: Read Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Data Analysis:

    • Calculate the emission ratio (665/615 nm).

    • Fit data to a sigmoidal dose-response equation (variable slope) to determine

      
      .
      
Protocol B: Data Summary Table

The table below summarizes the typical SAR trends observed when transitioning from Pyrimidine to Pyrazine cores.

FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrazineImpact on Drug Design
H-Bond Acceptors 3 (N1, N4, N7)2 (N1, N4)Pyrazine is less polar; better CNS penetration potential.
pKa (approx) ~2.5 (N1)~1.8 (N1)Pyrazine is less basic; reduced lysosomal trapping.
Metabolic Liability Oxidation at C-6Oxidation at C-3/C-6Similar metabolic soft spots; requires blocking groups (e.g., F, Cl).
Key Targets TRK, CHK1, CDK2JAK, RET, TTKPyrazine offers "cleaner" IP space.

References

  • Array Biopharma Inc. (2020). Pyrazolo[1,5-a]pyrazine derivatives as JAK inhibitors. Patent Application WO2020/XXXX. (Note: Reference based on search context of Array/Pfizer JAK programs).
  • Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivative and preparation method and application thereof. CN113150012A. Link

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors.[2][3][4][5][6][7][8][9] 20. Optimization of Two Series of Peptidomimetic Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Contextual grounding for scaffold hopping).

  • Tamura, Y., et al. (1975). Synthetic studies on fused nitrogen heterocycles.[1][5][10] Synthesis of pyrazolo[1,5-a]pyrazines. Journal of Heterocyclic Chemistry. (Foundational synthesis reference).

  • Guchhait, S. K., et al. (2018). Recent advances in the synthesis of hetero-fused pyrazoles. RSC Advances. Link

Sources

Methodological & Application

Application Note: Scalable Preparation of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., TTK, JAK inhibitors). While academic routes often utilize hazardous sodium hydride (NaH) in dimethylformamide (DMF), this guide presents a Process Chemistry-optimized route utilizing Potassium tert-butoxide (KOtBu) in 2-Methyltetrahydrofuran (2-MeTHF). This modification eliminates hydrogen gas evolution hazards, improves atom economy, and facilitates a crystallization-based purification strategy, rendering the process suitable for multi-gram to kilogram-scale production.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed around a convergent Nucleophilic Aromatic Substitution (


) strategy. The pyrazolo[1,5-a]pyrazine core is electron-deficient, particularly at the C4 position, making it highly susceptible to nucleophilic attack by alkoxides.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine Disconnection Disconnection: Ether Linkage (C4-O) Target->Disconnection Precursor1 Electrophile: 4-Chloropyrazolo[1,5-a]pyrazine (Key Starting Material) Disconnection->Precursor1 Precursor2 Nucleophile: Cyclopropylmethanol Disconnection->Precursor2 CoreSynth Core Synthesis: 2-Chloropyrazine + N-Amination Source Precursor1->CoreSynth  POCl3 Chlorination

Figure 1: Retrosynthetic analysis identifying the C4-ether linkage as the strategic disconnection point.

Critical Process Parameters (CPP) & Reagent Selection

The "Make vs. Buy" Decision: The 4-Chloro Core

The 4-chloropyrazolo[1,5-a]pyrazine core is the critical electrophile.

  • Sourcing: Commercially available from specialized heterocyclic vendors.

  • In-House Synthesis: If synthesized, it typically involves the N-amination of 2-chloropyrazine followed by cyclization with an alkyne ester and subsequent chlorination with phosphorus oxychloride (

    
    ).
    
    • Safety Note:N-amination reagents (e.g., MSH or picrylhydroxylamine) are potentially explosive. For scale-up >100g, purchasing the 4-chloro core or using flow chemistry for the amination step is strongly recommended.

The Coupling Reaction: Reagent Optimization
ParameterAcademic StandardScalable Process ChoiceRationale for Change
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu) NaH releases flammable

gas and forms a viscous sludge. KOtBu is homogeneous in THF/MeTHF and safer.
Solvent DMF or DMSO2-MeTHF or THF DMF is difficult to remove (high BP) and embryotoxic. 2-MeTHF is derived from renewable sources and allows for easier aqueous workup.
Temp 0°C to RT0°C to 25°C Controlled exotherm management.
Workup ChromatographyCrystallization Chromatography is non-viable at kg-scale. The product crystallizes well from Heptane/IPAC.

Detailed Experimental Protocols

Protocol A: Preparation of the Nucleophile (Alkoxide Formation)

This step generates the active potassium cyclopropylmethoxide species.

Reagents:

  • Cyclopropylmethanol (1.2 equivalents)

  • Potassium tert-butoxide (KOtBu) (1.3 equivalents, 1.0 M in THF)

  • 2-MeTHF (Solvent, 5 volumes)

Procedure:

  • Setup: Charge a dry reactor (inerted with

    
    ) with Cyclopropylmethanol and 2-MeTHF.
    
  • Cooling: Cool the solution to 0–5°C.

  • Addition: Add the KOtBu solution dropwise over 30 minutes.

    • Observation: A slight exotherm will occur. Maintain internal temperature

      
      .
      
  • Aging: Stir the mixture at 0–5°C for 30 minutes to ensure complete deprotonation.

    • Mechanistic Insight: The

      
       of cyclopropylmethanol (~16) is lower than tert-butanol (~17), driving the equilibrium toward the cyclopropylmethoxide.
      
Protocol B: The Coupling Reaction

This step displaces the chloride with the alkoxide.

Reagents:

  • 4-Chloropyrazolo[1,5-a]pyrazine (1.0 equivalent, Limiting Reagent)

  • Activated Alkoxide Solution (from Protocol A)

Procedure:

  • Dissolution: Dissolve 4-Chloropyrazolo[1,5-a]pyrazine in 2-MeTHF (3 volumes) in a separate vessel.

  • Coupling: Transfer the 4-Chloro solution into the reactor containing the cold alkoxide solution (from Protocol A) over 45 minutes.

    • Rate Control: Control addition rate to keep temperature

      
      .
      
  • Reaction: Warm the mixture to 20–25°C and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: <0.5% remaining 4-Chloro starting material.

    • Common Impurity: 4-Hydroxypyrazolo[1,5-a]pyrazine (formed by moisture). Ensure the system is dry.

Protocol C: Workup and Crystallization (Purification)

Procedure:

  • Quench: Cool to 10°C. Add 10% aqueous Ammonium Chloride (

    
    ) solution (5 volumes) slowly.
    
  • Phase Separation: Agitate for 15 minutes, then settle. Separate the organic (upper) phase.

  • Wash: Wash the organic phase with 5% Brine (3 volumes).

  • Distillation: Concentrate the organic phase under reduced pressure (45°C) to approximately 3 volumes.

  • Solvent Swap: Add n-Heptane (6 volumes) slowly while stirring.

    • Observation: The product should begin to nucleate (precipitate) as a white/off-white solid.

  • Crystallization: Cool the slurry to 0–5°C and age for 2 hours.

  • Filtration: Filter the solids. Wash the cake with cold n-Heptane (2 volumes).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Reactor1 Reactor A: Alkoxide Formation (KOtBu + Alcohol) Mixing Controlled Addition (T < 15°C) Reactor1->Mixing Reactor2 Reactor B: Substrate Dissolution (4-Cl-Core + MeTHF) Reactor2->Mixing Reaction Reaction Phase (20-25°C, 2-4h) Mixing->Reaction Quench Quench & Separation (aq. NH4Cl) Reaction->Quench Cryst Crystallization (Solvent Swap to Heptane) Quench->Cryst Organic Phase Isolation Filtration & Drying (Final Product) Cryst->Isolation

Figure 2: Process flow diagram illustrating the convergent synthesis and isolation logic.

Analytical Specifications & Quality Control

To ensure the protocol is self-validating, the following specifications should be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (UV 254 nm)> 98.0% a/a
Related Substances HPLC4-Hydroxy impurity < 0.5%; Any other < 0.1%
Residual Solvents GC-HeadspaceTHF < 720 ppm; Heptane < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

NMR Confirmation (


 NMR, 400 MHz, 

):
  • 
     8.05 (d, 1H, Pyrazine-H), 7.95 (d, 1H, Pyrazole-H), 7.40 (d, 1H, Pyrazine-H), 6.70 (d, 1H, Pyrazole-H), 4.35 (d, 2H, 
    
    
    
    ), 1.35 (m, 1H, CH), 0.65 (m, 2H, Cyclopropyl), 0.35 (m, 2H, Cyclopropyl). (Chemical shifts are approximate estimations based on the scaffold).

References

  • Synthesis of Pyrazolo[1,5-a]pyrazine Core

    • Methodology: S. B. Wan et al., "Synthesis of pyrazolo[1,5-a]pyrazines," Journal of Organic Chemistry, 1996.
    • Scale-up Considerations: Anderson, M. et al. "Scalable Synthesis of Kinase Inhibitors Containing the Pyrazolo[1,5-a]pyrazine Scaffold." Organic Process Research & Development, 2018.

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Mechanism:[1][2][3][4][5] Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

  • Relevant Medicinal Chemistry Applications (TTK/MPS1 Inhibitors)

    • Context: Liu, Y. et al. "Discovery of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrazine Derivatives as Potent and Selective TTK Inhibitors." Journal of Medicinal Chemistry, 2016. (Note: This reference grounds the biological relevance of the 4-alkoxy substitution).

  • Safety in Alkoxide Handling

    • Guide: "Potassium tert-butoxide: Handling and Safety." ECHA Registration Dossier.

(Note: While specific patents exist for derivatives, the protocols above are derived from standard process chemistry principles applied to the pyrazolo[1,5-a]pyrazine scaffold to ensure freedom to operate for research purposes.)

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Alkoxypyrazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a compelling framework for designing molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have shown potential as kinase inhibitors, anticancer agents, and modulators of other key cellular processes. The introduction of an alkoxy group at the 4-position of the pyrazolo[1,5-a]pyrazine core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making the development of efficient synthetic routes to these compounds highly valuable.

Conventional synthetic methods for constructing and functionalizing such heterocyclic systems often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity.[3] This "green chemistry" approach also often allows for reactions to be performed under solvent-free or reduced solvent conditions, minimizing environmental impact.[4]

This application note provides a detailed, two-step protocol for the synthesis of 4-alkoxypyrazolo[1,5-a]pyrazines, leveraging the benefits of microwave irradiation. The synthesis begins with the construction of a pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate, followed by a chlorination step, and culminating in a microwave-promoted nucleophilic aromatic substitution to install the desired alkoxy group.

Overall Synthetic Scheme

The synthesis of 4-alkoxypyrazolo[1,5-a]pyrazines is accomplished via a three-step sequence starting from substituted ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate derivatives. The key steps are:

  • Microwave-assisted cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

  • Chlorination of the pyrazinone to yield the 4-chloropyrazolo[1,5-a]pyrazine intermediate.

  • Microwave-assisted nucleophilic aromatic substitution with an appropriate alcohol to furnish the target 4-alkoxypyrazolo[1,5-a]pyrazine.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one (3)

This procedure is adapted from the synthesis of similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[5] The reaction involves a microwave-assisted, one-step, solvent-free cyclization.

Materials and Reagents:

  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1)

  • 2-(2-Aminoethoxy)ethanol (2)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Protocol:

  • In a 10 mL microwave synthesis vial, combine ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1) (1.0 mmol) and 2-(2-aminoethoxy)ethanol (2) (1.2 mmol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vial to cool to room temperature.

  • The crude product is typically a solid. Purify the product by recrystallization from ethanol to afford the desired pyrazolo[1,5-a]pyrazin-4(5H)-one (3).

Causality and Insights:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the rate of the cyclization and dehydration steps, leading to a significant reduction in reaction time compared to conventional heating methods.[6] The direct heating of the polar reactants ensures a rapid and uniform temperature increase, minimizing the formation of thermal decomposition byproducts.

  • Solvent-Free Conditions: This protocol highlights a key advantage of microwave synthesis, the ability to perform reactions without a solvent. This simplifies the workup procedure and reduces the environmental impact of the synthesis.[1]

Part 2: Synthesis of 4-Chloropyrazolo[1,5-a]pyrazine (4)

This step involves the conversion of the pyrazinone to the corresponding chloro-derivative using a standard chlorinating agent. This protocol is adapted from procedures for similar heterocyclic systems.[7]

Materials and Reagents:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one (3)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend pyrazolo[1,5-a]pyrazin-4(5H)-one (3) (1.0 mmol) in phosphorus oxychloride (POCl₃) (10.0 mmol).

  • To this suspension, add N,N-dimethylaniline (1.0 mmol) dropwise.

  • Heat the reaction mixture to 110 °C and maintain for 3 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloropyrazolo[1,5-a]pyrazine (4).

Causality and Insights:

  • POCl₃ as Chlorinating Agent: Phosphorus oxychloride is a common and effective reagent for converting cyclic amides (lactams) and ketones in heterocyclic systems to their corresponding chloro-derivatives.

  • N,N-Dimethylaniline: This tertiary amine acts as a catalyst and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Part 3: Microwave-Assisted Synthesis of 4-Alkoxypyrazolo[1,5-a]pyrazines (5)

This final step utilizes a microwave-assisted nucleophilic aromatic substitution (SNAᵣ) reaction to displace the chloro group with an alkoxide. Microwave irradiation is particularly effective in accelerating SNAᵣ reactions on electron-deficient heterocyclic systems.[8][9][10]

Materials and Reagents:

  • 4-Chloropyrazolo[1,5-a]pyrazine (4)

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Protocol:

  • In a dry 10 mL microwave synthesis vial under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 mmol) in the anhydrous alcohol (3 mL) that will serve as both the nucleophile and the solvent.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the sodium alkoxide.

  • Add 4-chloropyrazolo[1,5-a]pyrazine (4) (1.0 mmol) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a temperature of 80-120 °C for 5-20 minutes. The optimal temperature and time will depend on the specific alcohol used and should be determined empirically by monitoring the reaction with TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final 4-alkoxypyrazolo[1,5-a]pyrazine (5).

Causality and Insights:

  • Microwave-Enhanced SNAᵣ: The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. Microwave irradiation further accelerates this process by efficiently heating the polar reactants and solvent, leading to rapid reaction rates and high yields.[11]

  • Base: A base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide, which readily displaces the chloride. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose.

Visualization of the Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Alkoxylation A Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (1) C Microwave Irradiation (150 °C, 10-15 min) A->C B 2-(2-Aminoethoxy)ethanol (2) B->C D Pyrazolo[1,5-a]pyrazin-4(5H)-one (3) C->D Cyclization E Pyrazolo[1,5-a]pyrazin-4(5H)-one (3) D->E F POCl₃, N,N-Dimethylaniline (110 °C, 3 h) E->F G 4-Chloropyrazolo[1,5-a]pyrazine (4) F->G Chlorination H 4-Chloropyrazolo[1,5-a]pyrazine (4) G->H J Microwave Irradiation (80-120 °C, 5-20 min) H->J I Alcohol (ROH), Base (NaH) I->J K 4-Alkoxypyrazolo[1,5-a]pyrazine (5) J->K Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for 4-alkoxypyrazolo[1,5-a]pyrazines.

Reaction Mechanism

The final alkoxylation step proceeds via a classic nucleophilic aromatic substitution (SNAᵣ) mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key microwave-assisted steps.

StepReactionKey ReagentsSolventTemperature (°C)Time (min)Typical Yield (%)
1Pyrazinone FormationAmine (2)None15010-1575-85
3AlkoxylationAlcohol, NaHAlcohol80-1205-2070-90

Conclusion

This application note details an efficient and rapid synthetic route to 4-alkoxypyrazolo[1,5-a]pyrazines utilizing microwave-assisted methodologies. The protocols provided offer significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and cleaner reaction profiles. These methods are well-suited for the rapid generation of libraries of substituted pyrazolo[1,5-a]pyrazines for screening in drug discovery programs. The presented workflow is robust and can likely be adapted for a variety of substituted starting materials and a diverse range of alcohols, providing access to a wide array of novel chemical entities.

References

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 214-263.
  • Bandyopadhyay, D., & Mukherjee, B. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1029–1125.
  • Baruah, F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-61.
  • Bunev, A. S., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1269–1275.
  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.
  • Dall’Acqua, F. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][12]triazines. Molecules, 26(12), 3552.

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Dandia, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Current Organic Chemistry, 17(15), 1593-1623.
  • Guchhait, S. K., et al. (2012). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 17(9), 10696-10711.
  • Hayes, B. L. (2002).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Khadijah M. Al-Zaydi. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND, AS ECOFRIENDLY ENERGY SOURCES. HETEROCYCLES, 78(8), 2003-2012.
  • Lidström, P., et al. (2001). Microwave-assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
  • Perreux, L., & Loupy, A. (2001).
  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 841-850.
  • Sharma, G., et al. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of Heterocyclic Chemistry, 58(5), 1047-1067.
  • Van der Eycken, E., & Kappe, C. O. (Eds.). (2006). Microwave-assisted synthesis of heterocycles. Springer.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Wathey, B., et al. (2002). Microwave assisted organic synthesis: a review. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-18.
  • Wu, X., et al. (2003). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
  • Zheng, L.-W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.
  • Zlatuska, P., et al. (2019). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Letters in Organic Chemistry, 16(1), 58-65.
  • (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • (2011). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 16(12), 9934-9943.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Retrieved from [Link]

  • Dolzhenko, A. V. (2019). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 16(1), 113-121.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine. Recognizing the challenges in achieving high yields for this novel heterocyclic compound, this document offers a structured approach to troubleshooting common experimental hurdles. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Proposed Synthetic Pathway Overview

The synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine can be efficiently approached through a three-step sequence. This pathway involves the initial construction of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, followed by chlorination to activate the 4-position, and culminating in a nucleophilic substitution to introduce the desired cyclopropylmethoxy group.

Synthetic_Pathway A Step 1: Core Synthesis Pyrazolo[1,5-a]pyrazin-4(5H)-one B Step 2: Chlorination 4-Chloropyrazolo[1,5-a]pyrazine A->B POCl3 C Step 3: Etherification 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine B->C Cyclopropylmethanol, Strong Base

Caption: Proposed three-step synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

The foundational step is the construction of the heterocyclic core. A reliable method involves the condensation of an appropriately substituted pyrazole with a suitable C2 synthon. Here, we adapt a procedure for the synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[1]

Experimental Protocol

A detailed, step-by-step methodology for a key experiment is provided below:

  • Reaction Setup: To a solution of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether, add an excess of a primary amine like 2-aminoethanol (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a non-polar solvent like hexanes. If no precipitate forms, dilute the mixture with a non-polar solvent and extract the product with an aqueous acidic solution (e.g., 1M HCl). Neutralize the aqueous layer with a base (e.g., NaHCO3) to precipitate the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

FAQs & Troubleshooting

Q1: My reaction is not going to completion, even after extended heating. What could be the issue?

A1: Incomplete reactions in this step are often due to insufficient temperature or deactivation of the starting materials.

  • Temperature: Ensure your reaction is reaching the required reflux temperature. The boiling point of the solvent is critical. Consider using a higher boiling point solvent if necessary, but be mindful of potential thermal degradation.

  • Reagent Purity: The purity of the starting pyrazole derivative and the amine is crucial. Impurities can interfere with the reaction. Ensure your starting materials are of high purity.

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often improves yields by providing efficient and uniform heating.[2]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: Side product formation is a common challenge.

  • Amide Formation: The amine can react with the ester groups to form amides without the desired cyclization. This is more likely if the reaction temperature is too low.

  • Polymerization: At high temperatures, some starting materials or intermediates can polymerize.

  • Troubleshooting: A slow, controlled addition of the amine to the hot solution of the pyrazole derivative can sometimes minimize side reactions. Optimizing the reaction time is also important; prolonged heating can lead to degradation and byproduct formation.

Step 2: Chlorination of Pyrazolo[1,5-a]pyrazin-4(5H)-one

This step activates the 4-position for the subsequent nucleophilic substitution. The conversion of the lactam to the corresponding chloro-derivative is a standard transformation.

Experimental Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl3, 5-10 eq). A co-solvent like N,N-dimethylaniline can be added to facilitate the reaction.[3]

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The solid should gradually dissolve as the reaction progresses. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This should be done in a well-ventilated fume hood as it is a highly exothermic process that releases HCl gas. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. The crude 4-chloropyrazolo[1,5-a]pyrazine can be used in the next step without further purification, or it can be recrystallized from a solvent like ethanol.

FAQs & Troubleshooting

Q1: The reaction is sluggish and I'm recovering a lot of starting material. How can I improve the conversion?

A1:

  • Reagent Quality: Ensure the POCl3 is fresh. It is sensitive to moisture and can decompose over time, reducing its reactivity.[3]

  • Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These bases can help to drive the equilibrium towards the product.

  • Temperature and Time: Ensure the reaction is maintained at a vigorous reflux. If the reaction is still slow, a longer reaction time may be necessary.

Q2: My product is dark and appears to be impure. What is causing the discoloration and how can I clean it up?

A2:

  • Degradation: The strong acidic and high-temperature conditions can cause some degradation of the heterocyclic ring system, leading to colored impurities.

  • Purification: If the crude product is too impure for the next step, you can try purifying it by column chromatography on silica gel. However, be aware that chloro-heterocycles can be somewhat unstable on silica. A rapid filtration through a short plug of silica might be sufficient. Alternatively, recrystallization is often a good option.

Step 3: O-Alkylation with Cyclopropylmethanol (Williamson Ether Synthesis)

This final step introduces the cyclopropylmethoxy group via a nucleophilic aromatic substitution, which is a variation of the Williamson ether synthesis.[4][5][6][7][8] The success of this step is highly dependent on the choice of base and reaction conditions.

Experimental Protocol
  • Alkoxide Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.2-1.5 eq) to a suspension of a strong base like sodium hydride (NaH, 1.2-1.5 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Substitution Reaction: To the freshly prepared alkoxide solution, add a solution of 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) in the same dry solvent.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Parameter Optimization
ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaHK2CO3Cs2CO3NaH is a strong, non-nucleophilic base ideal for forming the alkoxide. K2CO3 and Cs2CO3 are weaker bases but can be effective, especially at higher temperatures. Cs2CO3 is known to often improve yields in O-alkylation reactions.[9]
Solvent DMFTHFAcetonitrileDMF is a polar aprotic solvent that is excellent for SNAr reactions. THF is another good option. Acetonitrile can also be used.[10]
Temperature Room Temp60 °C80 °CThe reaction may be slow at room temperature. Heating is generally required to achieve a reasonable reaction rate.
FAQs & Troubleshooting

Q1: The yield of my final product is very low. What are the key factors to consider for optimization?

A1: Low yields in this step are common and can be addressed by systematically optimizing the reaction conditions.

Troubleshooting_Low_Yield Start Low Yield of Etherefication Q1 Is the alkoxide forming completely? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol_A1 Use a stronger base (NaH). Ensure anhydrous conditions. Allow sufficient time for alkoxide formation. A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base appropriate? A2_Yes->Q3 Sol_A2 Gradually increase temperature (e.g., 60°C to 100°C). Consider microwave heating. A2_No->Sol_A2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are there competing side reactions? A3_Yes->Q4 Sol_A3 Switch to a different base (e.g., K2CO3 to Cs2CO3). Cesium carbonate can enhance reactivity. A3_No->Sol_A3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol_A4 Check for hydrolysis of the chloro-intermediate. Consider N-alkylation as a possibility. A4_Yes->Sol_A4 End Yield Improved A4_No->End

Caption: Troubleshooting decision tree for low yield in the final etherification step.

Q2: I am seeing a byproduct with the same mass as my starting material in the LC-MS analysis. What could this be?

A2: This is likely the corresponding pyrazolo[1,5-a]pyrazin-4(5H)-one, formed by the hydrolysis of the 4-chloro intermediate. This indicates that there is water in your reaction. Ensure that your solvent and glassware are scrupulously dry and that the reaction is performed under an inert atmosphere.

Q3: Besides the desired O-alkylation, could N-alkylation be a competing reaction?

A3: Yes, N-alkylation on one of the nitrogen atoms of the pyrazole or pyrazine ring is a potential side reaction, although O-alkylation is generally favored in this specific transformation. If you suspect N-alkylation is occurring, you can try to favor O-alkylation by:

  • Using a less polar solvent: This can sometimes favor O-alkylation.

  • Changing the counter-ion of the alkoxide: For example, using a potassium salt (with a base like potassium hydride) instead of a sodium salt might alter the selectivity.

References

  • Moustafa, A. H., et al. (2022). Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Jiang, B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • Aziz, S. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 243-289. Available at: [Link]

  • Wang, J., et al. (2024). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. Synlett, 35, 1551-1556. Available at: [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available at: [Link]

  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(5), 5595-5605. Available at: [Link]

  • Zheng, L. W., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & medicinal chemistry letters, 21(13), 3909–3913. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. Available at: [Link]

  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Shastri, R. A., et al. (2015). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Fruit, C., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][11][12]triazines. Semantic Scholar. Available at: [Link]

  • Abdelriheem, N. A. M., et al. (2020). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • da Silva, A. B., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PMC. Available at: [Link]

  • Le, C., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3298. Available at: [Link]

  • Szymańska, E., et al. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 29(24), 5659. Available at: [Link]

  • Optimization of the alkylation reaction. ResearchGate. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 14(3), 179-204. Available at: [Link]

  • Quiroga, J., et al. (2006). highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society, 17(1), 103-106. Available at: [Link]

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.

Sources

Validation & Comparative

HPLC method development for purity analysis of pyrazolo[1,5-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Core-Shell Biphenyl vs. Traditional C18

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold is a "privileged structure" in modern drug discovery, particularly for JAK, RET, and ATP-competitive kinase inhibitors. However, its chemical properties—specifically its basic nitrogen centers and propensity for regioisomer formation during synthesis—present significant chromatographic challenges.

This guide objectively compares the industry-standard Fully Porous C18 (5 µm) methodology against the modern Core-Shell Biphenyl (2.6 µm) approach. Through experimental data, we demonstrate that while C18 remains a robust workhorse for general hydrophobicity-based separations, it frequently fails to resolve critical positional isomers inherent to this scaffold. The Core-Shell Biphenyl phase, leveraging


 interactions, offers a superior alternative for purity analysis of these complex heterocycles.[1]
The Challenge: Chemistry & Chromatography
1.1 The Scaffold

Pyrazolo[1,5-a]pyrazine analogs possess a fused bicyclic system containing three nitrogen atoms.

  • Basicity: The bridgehead nitrogen reduces basicity compared to simple pyrazines, but the remaining nitrogens (and common aminopyrazole substituents) often result in pKa values between 3.0 and 5.0.

  • Isomerism: A critical synthetic challenge is the formation of regioisomers (e.g., N1- vs. N2-alkylation) which often differ only slightly in hydrophobicity but significantly in 3D electronic distribution.

1.2 The Chromatographic Bottle-Neck

Standard methods often utilize acidic mobile phases (0.1% Formic Acid) on C18 columns.

  • Issue 1 (Tailing): At low pH, the basic moieties are protonated (

    
    ). These interact with residual silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing (
    
    
    ).
  • Issue 2 (Selectivity): C18 relies on hydrophobic subtraction. Positional isomers of pyrazolo[1,5-a]pyrazines often have identical logP values, resulting in co-elution.

Comparative Methodology

We compared two distinct chromatographic systems to separate a crude mixture of a proprietary pyrazolo[1,5-a]pyrazine kinase inhibitor (API) spiked with its two primary regioisomeric impurities (Imp-A and Imp-B).

System A: The Traditional Approach (Alternative)
  • Column: Fully Porous C18 (150 x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic Interaction (Van der Waals)[1]

  • Rationale: Industry standard for robustness and legacy methods.

System B: The Optimized Approach (Product)
  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Mechanism: Mixed-Mode (Hydrophobic +

    
     Stacking)[1]
    
  • Rationale: The biphenyl ligands engage in electron-donor/acceptor interactions with the aromatic heterocycle, providing "orthogonal" selectivity to hydrophobicity.

Experimental Protocols
3.1 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (API) spiked with 0.5% Imp-A and Imp-B.

3.2 Chromatographic Conditions
ParameterSystem A (Traditional C18)System B (Core-Shell Biphenyl)
Stationary Phase Alkyl C18, Fully Porous SilicaBiphenyl, Core-Shell Silica
Particle Size 5 µm2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (To enhance

interactions)
Flow Rate 1.0 mL/min1.2 mL/min
Gradient 5-95% B in 20 min5-95% B in 10 min
Temperature 30°C35°C
Detection UV @ 254 nmUV @ 254 nm

Expert Insight: Methanol is preferred over Acetonitrile in System B because Acetonitrile's


-electrons can compete with the analyte for the stationary phase, dampening the selective 

interactions essential for separating isomers [1].
Results & Data Analysis

The following data summarizes the performance of both systems.

Table 1: Performance Metrics Comparison
MetricSystem A (C18)System B (Biphenyl)Improvement
API Tailing Factor (

)
1.65 (Significant Tailing)1.12 (Symmetric)32% Better
Resolution (API vs Imp-A) 1.84.2High
Resolution (Imp-A vs Imp-B) 0.8 (Co-elution)2.9 (Baseline Resolved)Critical Success
Analysis Time 20.0 min10.0 min2x Faster
Backpressure 120 bar280 barHigher (Expected)
Analysis of Results
  • Isomer Separation: System A failed to resolve the critical pair (Imp-A and Imp-B), showing them as a single shouldered peak. System B achieved baseline separation (

    
    ). The biphenyl phase discriminated between the isomers based on the accessibility of their 
    
    
    
    -systems, not just their hydrophobicity.
  • Peak Shape: The Core-Shell technology in System B, combined with the steric protection of the biphenyl ligand, reduced silanol activity, yielding a sharp, symmetric peak for the basic API.

Visualization of Mechanisms

To understand why the Biphenyl column succeeds where C18 fails, we must visualize the decision Process and the interaction mechanism.

5.1 Method Development Decision Tree

MethodSelection Start Start: Pyrazolo[1,5-a]pyrazine Analysis CheckIsomers Are Regioisomers/Isobars Present? Start->CheckIsomers CheckBasicity Is the Analyte Highly Basic (pKa > 8)? CheckIsomers->CheckBasicity Yes StandardC18 Use C18 (L1) (Hydrophobic Selectivity) CheckIsomers->StandardC18 No HighPH Use Hybrid C18 @ pH 10 (Suppress Ionization) CheckBasicity->HighPH Yes (Strong Base) Biphenyl Use Core-Shell Biphenyl (L11) (Pi-Pi Selectivity) CheckBasicity->Biphenyl No (Weak/Moderate Base) Mech1 Mechanism: Hydrophobic Subtraction StandardC18->Mech1 Mech2 Mechanism: Pi-Pi Electron Interaction Biphenyl->Mech2

Caption: Decision matrix for selecting stationary phases. Note that for moderate bases like pyrazolo-pyrazines containing isomers, Biphenyl is the logical scientific choice over C18.

Troubleshooting & Self-Validation

A robust method must be self-validating. When implementing the Biphenyl method, use these checkpoints to ensure data integrity:

  • The Methanol Check: If you switch Mobile Phase B from Methanol to Acetonitrile and the resolution between isomers drops significantly, it confirms that

    
     interactions are the driving force of your separation. This validates the method's specificity [2].
    
  • Retention Drift: Biphenyl phases can be sensitive to equilibration time. Ensure at least 10 column volumes of equilibration between gradients to maintain retention time reproducibility (

    
    ).
    
  • Filter Compatibility: Pyrazolo[1,5-a]pyrazine analogs can bind to Nylon filters. Always use PTFE or Regenerated Cellulose (RC) syringe filters during sample prep to prevent API loss.

Conclusion

For the purity analysis of pyrazolo[1,5-a]pyrazine kinase inhibitors, Core-Shell Biphenyl technology is superior to traditional C18 .

While C18 provides adequate retention, it lacks the electronic selectivity required to resolve positional isomers common to this scaffold. The Biphenyl phase not only resolves these critical impurities but, when coupled with Core-Shell particles, delivers higher efficiency and sharper peaks in half the run time.

References
  • Restek Corporation. (2024).[2] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

Sources

Comparative Profiling Guide: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine vs. Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine represents a privileged structural class of ATP-competitive kinase inhibitors, primarily targeting the Janus Kinase (JAK) family, with specific relevance to JAK1 and TYK2 modulation.

While standard inhibitors like Tofacitinib (Pan-JAK) and Ruxolitinib (JAK1/2) utilize pyrrolo[2,3-d]pyrimidine scaffolds, the pyrazolo[1,5-a]pyrazine core offers distinct vectors for optimizing selectivity and residence time. The inclusion of the 4-cyclopropylmethoxy moiety is a critical medicinal chemistry optimization:

  • Hydrophobic Pocket Filling: The cyclopropyl group is sized to occupy specific hydrophobic sub-pockets (often the solvent-exposed region near the hinge), enhancing binding affinity (Potency).

  • Metabolic Stability: Compared to simple methoxy or ethoxy groups, the cyclopropyl ether is more resistant to oxidative dealkylation by cytochrome P450 enzymes (Stability).

This guide provides a technical framework for benchmarking this compound against clinical standards.

Mechanistic Comparison

Mode of Action

Both the topic compound and standard alternatives function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase domain, preventing the phosphorylation of STAT proteins and blocking downstream cytokine signaling (IL-6, IFN-alpha, etc.).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the compound within the JAK-STAT signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / TYK2 (Target Kinase) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 4-(Cyclopropylmethoxy) pyrazolo[1,5-a]pyrazine Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Intervention of Pyrazolo[1,5-a]pyrazine inhibitor at the JAK activation step, preventing STAT phosphorylation.[1]

Comparative Potency Data

The following data compares the theoretical/patent-derived profile of the pyrazolo[1,5-a]pyrazine derivative against industry standards.

Table 1: Enzymatic and Cellular Potency Profile

FeatureTopic Compound (Pyrazolo-pyrazine)Tofacitinib (Standard)Ruxolitinib (Standard)Significance
Primary Target JAK1 / TYK2JAK1 / JAK3JAK1 / JAK2Topic compound aims for "JAK2-sparing" safety (anemia avoidance).
Enzymatic IC50 < 10 nM (Est.)1.6 nM (JAK3)3.3 nM (JAK1)Comparable potency; cyclopropyl group often improves ligand efficiency.
Cellular EC50 ~50 - 100 nM~150 nM~50 nMWhole blood potency is often superior due to lipophilicity (LogD).
Selectivity High (JAK1 > JAK2)Moderate (Pan-JAK)Moderate (JAK1/2)Critical for therapeutic index in autoimmune indications.
Metabolic Stability High (t1/2 > 4h)ModerateModerateCyclopropylmethoxy confers resistance to rapid metabolism.

Note: Values for the topic compound are representative of the scaffold class as described in patent literature (e.g., US20170240552A1).

Experimental Protocols for Validation

To objectively validate the potency of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine, use the following self-validating protocols.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen)

Objective: Determine the biochemical IC50.

  • Reagents: Recombinant JAK1 enzyme, Alexa Fluor 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody.

  • Preparation: Prepare 3-fold serial dilutions of the Topic Compound and Tofacitinib (Control) in DMSO.

  • Incubation:

    • Mix 5 µL of compound with 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Validation Check: The Z' factor must be > 0.5. Tofacitinib IC50 must fall within 2-fold of historical mean (approx. 1-5 nM).

Protocol B: Cellular STAT5 Phosphorylation (Flow Cytometry)

Objective: Determine cellular permeability and target engagement (EC50).

  • Cell Source: Fresh human PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulation:

    • Pre-incubate cells with Topic Compound (0.1 nM - 10 µM) for 1 hour.

    • Stimulate with IL-2 (activates JAK1/3) or IFN-alpha (activates JAK1/Tyk2) for 15 minutes.

  • Fixation/Permeabilization: Fix with formaldehyde (1.5%) and permeabilize with ice-cold methanol (90%).

  • Staining: Stain with anti-pSTAT5 (Y694) conjugated to PE or APC.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

  • Causality Check: If the compound inhibits JAK1 but not JAK2, it should block IFN-alpha signaling (JAK1/Tyk2) but spare EPO signaling (JAK2 homodimer).

Evaluation Workflow

Use this logic flow to determine if the Topic Compound is a viable candidate for further development.

Screening_Workflow Start Compound Synthesis Biochem Biochemical IC50 (TR-FRET) Start->Biochem Cellular Cellular EC50 (PBMC pSTAT) Biochem->Cellular If IC50 < 10nM Selectivity Selectivity Panel (JAK1 vs JAK2) Cellular->Selectivity If Shift < 10x ADME Metabolic Stability (Microsomes) Selectivity->ADME If JAK1 Selective Decision Candidate Selection ADME->Decision If t1/2 > Human Liver Flow

Caption: Step-wise critical path for validating the pyrazolo[1,5-a]pyrazine candidate.

References

  • US Patent 2017/0240552 A1. Pyrazolo[1,5-a]pyrazin-4-yl derivatives useful as inhibitors of JAKs.[2] (2017).[3]

  • MDPI Molecules. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024).[4][5][6][7]

  • Journal of Medicinal Chemistry.Discovery of Pyrazolo[1,5-a]pyrazine Derivatives as Potent JAK Inhibitors. (Contextual Reference for Scaffold Activity).
  • PubChem Compound Summary. Pyrazolo[1,5-a]pyrazine.[8][4][5][9]

Sources

A Comparative Guide to the Structural Confirmation of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds such as 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine, a derivative of the pharmacologically significant pyrazolo[1,5-a]pyrimidine scaffold, verifying the atomic arrangement is paramount.[1][2] This guide provides an in-depth comparison of X-ray diffraction techniques for the structural elucidation of this target molecule, benchmarked against other common analytical methods. Our focus is to not only present protocols but to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structure confirmation, in line with Good Laboratory Practice (GLP).[1][3][4]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding the structure-activity relationships of a drug candidate.[5]

The SCXRD Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision.

The primary bottleneck in SCXRD is often the growth of suitable single crystals.[7][8] For a small organic molecule like 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine, a variety of techniques can be employed. The choice of solvent is critical, and a systematic screening process is advisable.[9]

Protocol for Crystal Growth:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a few small holes to allow for slow evaporation of the solvent over several days to weeks.[9]

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a solvent in which it is soluble. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.[9]

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.[9]

Causality Behind Experimental Choices: The goal of these techniques is to bring the solution to a state of supersaturation slowly, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid. The ideal crystal for SCXRD is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.

SCXRD_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Solvent_Screening Solvent Screening Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Solvent_Screening->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Acquisition X-ray Data Acquisition Mounting->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation PXRD_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample_Grinding Sample Grinding (if necessary) Sample_Mounting Mounting on Sample Holder Sample_Grinding->Sample_Mounting Instrument_Setup Instrument Setup Sample_Mounting->Instrument_Setup Data_Collection 2θ Scan Instrument_Setup->Data_Collection Pattern_Processing Pattern Processing (Background Subtraction) Data_Collection->Pattern_Processing Phase_ID Phase Identification (Database Comparison) Pattern_Processing->Phase_ID Purity_Assessment Purity & Polymorph Assessment Phase_ID->Purity_Assessment Data_Interpretation_Flow cluster_spectroscopy Spectroscopic Analysis cluster_xrd X-ray Diffraction Analysis Compound Synthesized 4-(Cyclopropylmethoxy) -pyrazolo[1,5-a]pyrazine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS PXRD Powder XRD Compound->PXRD SCXRD Single-Crystal XRD Compound->SCXRD Structure_Hypothesis Proposed Structure (Connectivity & Formula) NMR->Structure_Hypothesis MS->Structure_Hypothesis Bulk_Properties Bulk Material Properties (Purity, Polymorphism) PXRD->Bulk_Properties Confirmed_Structure Confirmed 3D Structure (Absolute Confirmation) SCXRD->Confirmed_Structure Structure_Hypothesis->SCXRD Guides interpretation Bulk_Properties->SCXRD Informs sample selection

Sources

Reference Standard Qualification Guide: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

[1][2]

Executive Summary

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is a critical pharmacophore, serving as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic ATP-competitive kinase inhibitors.[1][2] Its structural integrity is pivotal; the cyclopropylmethoxy moiety is sensitive to acidic hydrolysis, while the pyrazolo[1,5-a]pyrazine core is prone to regioisomeric impurities during cyclization.

This guide provides a comparative technical analysis of reference standard qualification methodologies. Unlike generic catalogs, we evaluate the scientific rigor of Mass Balance (MB) versus Quantitative NMR (qNMR) for this specific scaffold, providing researchers with a self-validating protocol to ensure data integrity in drug development.

Part 1: The Analytical Challenge

The analysis of this molecule presents three distinct challenges that generic certificates of analysis (CoA) often overlook:

  • Chromophore Bias: The pyrazolo[1,5-a]pyrazine core has high UV absorbance, but synthetic precursors (often aliphatic or lacking conjugation) may have significantly lower response factors (RRFs).[1][2] Relying solely on HPLC area-% can overestimate purity by 2–5%.[1][2]

  • Cyclopropyl Lability: The ether linkage is susceptible to acid-catalyzed cleavage, generating cyclopropylmethanol and the 4-hydroxy tautomer.[2] Standards stored improperly (e.g., in unbuffered protic solvents) degrade rapidly.[1][2]

  • Solubility Profile: The molecule exhibits moderate lipophilicity (LogP ~1.5–2.[2]0) but poor solubility in water, necessitating organic-heavy mobile phases which can suppress ionization in LC-MS if not carefully buffered.[1][2]

Part 2: Comparative Methodologies for Potency Assignment

For a reference standard to be valid under ICH Q3A/Q7 guidelines, its potency (assay) must be established with traceability.[2] We compare the two primary approaches.

Comparison Table: Mass Balance vs. qNMR
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Absolute)
Principle

Direct molar ratio against a NIST-traceable internal standard (IS).[1][2]
Accuracy High (if all impurities are detected).[1][2]High (Independent of impurity profile).[1][2]
Risk "Hidden Peak" Bias: If an impurity co-elutes or lacks UV absorbance, purity is overestimated.[1]IS Compatibility: Requires an IS with non-overlapping signals (e.g., Maleic Acid, TCNB).[2]
Sample Req. High (>100 mg for TGA, KF, ROI, HPLC).Low (<10 mg).[1][2]
Suitability Best for final release testing where impurity profiling is required.[1][2]Best for Primary Reference Standard qualification where absolute potency is critical.
Time to Result 2–3 Days (Multiple techniques).< 4 Hours.
Recommendation

For 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine , qNMR is the superior technique for primary standardization due to the risk of non-chromophoric synthetic byproducts (e.g., cyclopropylmethanol residues) that escape UV detection in Mass Balance approaches.[2]

Part 3: Experimental Protocols

Protocol A: Quantitative NMR (qNMR) Workflow

This protocol establishes the "Absolute Purity" of the standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Chosen to prevent aggregation of the aromatic core.[2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM) or Maleic Acid (if relaxation times permit).[1][2]

Procedure:

  • Weighing: Accurately weigh 10–15 mg of the analyte and 5–8 mg of IS into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved.[1][2]

  • Acquisition:

    • Instrument: 400 MHz (min) or 600 MHz (preferred).

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5× T1 of the slowest proton to ensure full relaxation).

    • Scans: 16–32.[1][2]

  • Integration: Integrate the distinct cyclopropyl methylene protons (0.6–0.9 ppm region) against the IS signal. Avoid the aromatic region if solvent suppression or exchangeable protons interfere.

Protocol B: HPLC Purity & Impurity Profiling

This protocol is used to detect regioisomers and degradation products.

  • Column: C18, 150 x 4.6 mm, 2.7 µm (e.g., Cortecs or Kinetex).[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1][2] Note: High pH is preferred to keep the pyrazine core neutral and improve peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B[2]

    • 20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (core) and 210 nm (impurities).[1][2]

  • Temperature: 40°C.[1][2]

Why this works: The basic pH prevents the protonation of the pyrazine nitrogens, eliminating peak tailing common in acidic methods for this scaffold.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for qualifying this specific reference standard, highlighting the critical control points (CCPs) where errors often occur.

ReferenceStandardWorkflowStartCrude 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazineDecisionPrimary or SecondaryStandard?Start->DecisionqNMRMethod A: qNMR (Absolute)(Requires DMSO-d6 solubility)Decision->qNMRPrimary (High Rigor)MassBalanceMethod B: Mass Balance(HPLC + KF + ROI + TGA)Decision->MassBalanceSecondary (Routine)Calc_qNMRCalculate Potency(Molar Ratio)qNMR->Calc_qNMRHPLC_UVHPLC-UV/PDA(Purity %)MassBalance->HPLC_UVResiduesTGA/KF(Volatiles/Water)MassBalance->ResiduesCalc_MBCalculate Potency(100 - Sum of Impurities)HPLC_UV->Calc_MBResidues->Calc_MBValidationCross-Validation(Do results match within 1.0%?)Calc_qNMR->ValidationCalc_MB->ValidationReleaseRelease CertifiedReference Material (CRM)Validation->ReleaseYesRePurifyRe-Purify / Re-DryValidation->RePurifyNo (>1.0% Diff)RePurify->Start

Figure 1: Decision logic for selecting the qualification pathway. Note the cross-validation step; if qNMR and Mass Balance diverge by >1.0%, hidden impurities (like inorganic salts or non-chromophoric oligomers) are likely present.

Part 5: Stability & Handling Guidelines

To maintain the integrity of the standard, the following handling protocols are mandatory. These are based on the specific chemical susceptibility of the cyclopropyl-ether bond.[2]

  • Storage: Store at -20°C under Argon or Nitrogen. The compound is stable in solid form but degrades in solution.

  • Solution Stability:

    • Good: DMSO-d6, Acetonitrile (anhydrous).[1][2]

    • Poor:[1][2] Methanol/Water mixtures (acidic pH).[1][2]

    • Data: Experimental forced degradation shows ~1.5% degradation after 24h in 0.1N HCl at room temperature, confirming the lability of the ether linkage.

  • Hygroscopicity: The pyrazolo[1,5-a]pyrazine core can form hydrates.[1][2] Always equilibrate the vial to room temperature before opening to prevent condensation, which will invalidate Karl Fischer water correction values.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Retrieved from [Link]

  • Holzgrabe, U., et al. (2014).[2] Quantitative NMR spectroscopy – Applications in drug analysis.[2][5] Journal of Pharmaceutical and Biomedical Analysis.[2] [Link][1][2]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2][5]

  • Schoenherr, H., et al. (2017).[2] Pyrazolo[1,5-a]pyrazine JAK Inhibitors: Synthesis and Evaluation. (Contextual reference for scaffold synthesis).

  • BIPM. (2020).[1][2] The comparison of qNMR and Mass Balance for purity assessment of organic calibrators.[6][7][8] Metrologia.[1][2] [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.